3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
カタログ番号 B2555522
CAS番号:
895650-73-4
分子量: 535.527
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a triazoloquinazolin ring, and a propanamide group . It also contains a trifluoromethyl group and a phenoxyethyl group .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . These compounds are typically synthesized under green chemistry conditions via a multicomponent reaction . The synthesis process involves the use of an acidic catalyst, such as lemon juice .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The presence of these groups and rings contributes to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound, like other triazole derivatives, is likely to undergo a variety of chemical reactions. These could include reactions with acids, bases, and various organic reagents .科学的研究の応用
- TTT-PXZ serves as a novel rigid electron acceptor in the construction of green-emitting TADF materials for OLEDs. These materials exhibit both TADF activity (which enhances efficiency) and aggregation-induced emission enhancement (AIEE). When incorporated into solution-processed OLEDs, TTT-PXZ demonstrates excellent performance, achieving an external quantum efficiency (EQE) of up to 6.2% .
- While not directly related to the compound you mentioned, it’s worth noting that certain derivatives incorporating fused heterocycles (such as triazolopiperazines) have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit selectivity against specific pathogens, including Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), while maintaining a good safety profile .
- TTT-PXZ derivatives can be explored as potential dual inhibitors of protein kinases and epigenetic targets. Combining kinase inhibition (e.g., PLK1 inhibition) with modulation of epigenetic proteins offers a promising strategy for cancer therapy. By targeting both pathways simultaneously, these compounds may overcome limitations associated with single-target drugs .
- Although not directly studied for TTT-PXZ, its structural features (including the triazolo-triazine core) resemble those of polyphenols. Polyphenols are known for their antioxidant, anti-inflammatory, and potential anticancer effects. Investigating TTT-PXZ’s interactions with cellular pathways could reveal additional biological activities .
- While not explicitly mentioned in the literature for TTT-PXZ, related compounds (e.g., (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine) have been evaluated as potent DPP-IV inhibitors for managing type 2 diabetes. Further exploration of TTT-PXZ’s potential in this context could be valuable .
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)
Antimicrobial Activity
Dual Inhibition of Protein Kinases and Epigenetic Regulators
Polyphenolic Properties and Biological Effects
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3/c29-28(30,31)20-9-6-10-21(17-20)39-16-15-32-25(37)14-13-24-33-34-27-35(18-19-7-2-1-3-8-19)26(38)22-11-4-5-12-23(22)36(24)27/h1-12,17H,13-16,18H2,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZRXOLLYBIWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された